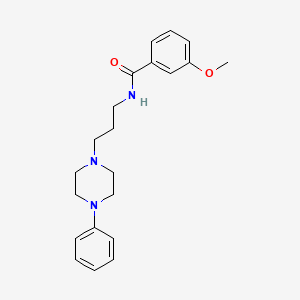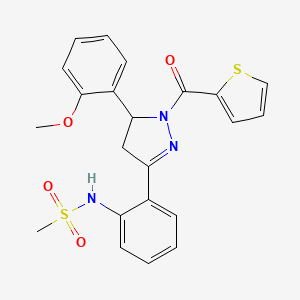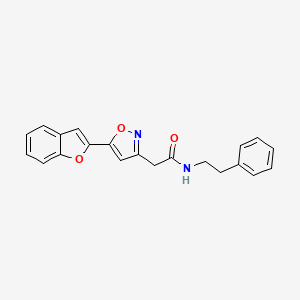
4-(ジメチル-1,3-チアゾール-5-イル)-N-メチルピリミジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine" is a derivative of thiazole and pyrimidine, which are heterocyclic compounds known for their significance in medicinal chemistry. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen, whereas pyrimidines are six-membered rings with two nitrogen atoms. These structures are often found in compounds with various biological activities, including antifungal, antibacterial, and antihypertensive properties .
Synthesis Analysis
The synthesis of thiazole-pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds such as 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines involves the reaction of (4-bromoacetyl)-2-chloropyridine with thiourea and substituted thioureas . Another example is the preparation of 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine, followed by reactions with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . These methods highlight the versatility of synthetic approaches in creating a variety of thiazole-pyrimidine compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiazole-pyrimidine derivatives is often investigated using a combination of experimental techniques such as FT-IR, FT-Raman, and NMR, alongside theoretical methods like density functional theory (DFT). These studies can reveal the coherence between theoretical and experimental values, including bond lengths and vibrational modes . Additionally, the electronic properties, such as the distribution of atomic charges, can be assessed through mulliken population analysis, providing insights into the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thiazole-pyrimidine derivatives can participate in various chemical reactions, contributing to their biological activity. For example, the reagent N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide can be used for reductive amination reactions with primary and secondary amines, yielding ligands with diverse functional groups . This versatility in chemical reactions allows for the design of compounds with specific properties and potential applications in pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole-pyrimidine derivatives, such as dipole moment, polarizability, and hyperpolarizability, can be calculated to predict their behavior in different environments. These properties are crucial for understanding the compound's interactions with biological systems and its potential as a pharmaceutical agent. For instance, the dipole moment can influence the compound's solubility and permeability across cell membranes . Additionally, the biological evaluation of related compounds, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines, includes assessing their antibacterial and antifungal activities, as well as cytotoxicity against specific cell lines .
科学的研究の応用
抗酸化作用
チアゾールは、その抗酸化の可能性について調査されています。研究者たちは、この骨格の誘導体を探索し、抗酸化活性を有する化合物を開発してきました。 これらの分子はフリーラジカルを捕捉し、細胞を酸化損傷から保護することができます .
鎮痛および抗炎症効果
特定のチアゾール誘導体は、鎮痛および抗炎症作用を示します。 これらの化合物は、身体の特定の経路を標的にすることにより、痛みの知覚を調節し、炎症を軽減する可能性があります .
抗菌および抗真菌活性
チアゾールは、潜在的な抗菌剤および抗真菌剤として研究されています。微生物の増殖を阻害する能力により、感染症との戦いにおいて貴重な存在となります。 例えば、スルファチアゾールは、チアゾール環を含む抗菌薬です .
抗ウイルス用途
研究者たちは、抗ウイルス活性を示すチアゾール系化合物を探索してきました。 これらの分子は、ウイルスの複製または侵入を阻害し、ウイルス感染に対する潜在的な治療選択肢を提供する可能性があります .
神経保護効果
チアゾールは、神経保護剤としての可能性を示しています。 神経細胞の損傷を予防または軽減するのに役立つため、神経変性疾患や脳損傷などの状態において関連性があります .
抗腫瘍および細胞毒性
チアゾールは、抗腫瘍および細胞毒性効果について評価されています。一部の誘導体は、癌細胞に対して強力な活性を示します。 例えば、[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリーリデンヒドラジドは、前立腺癌細胞に対して有意な細胞毒性を示しました .
作用機序
Target of Action
The primary targets of “4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine” are Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
This interaction may influence the activity of these proteins, potentially leading to alterations in cell cycle progression .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to cell cycle regulation .
Result of Action
Given its targets, it is likely that the compound could influence cell cycle progression, potentially leading to effects on cell proliferation .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
特性
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-9(15-7(2)13-6)8-4-5-12-10(11-3)14-8/h4-5H,1-3H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXWUUDZINQPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
674333-58-5 |
Source


|
| Record name | 4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2538278.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2538280.png)

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538282.png)

![4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2538285.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2538287.png)
![4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B2538288.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2538291.png)

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)
![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)
